molecular formula C17H14N6O2 B11150571 (2S)-N-(1H-benzimidazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

(2S)-N-(1H-benzimidazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11150571
M. Wt: 334.33 g/mol
InChI Key: ONOHJPSPDKYQEO-JTQLQIEISA-N
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Description

N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials are usually benzodiazole and benzotriazine derivatives, which undergo a series of reactions including condensation, cyclization, and amide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE include other benzodiazole and benzotriazine derivatives, such as:

  • 1H-1,3-Benzodiazole-2-amine
  • 4-Oxo-3,4-dihydro-1,2,3-benzotriazine
  • N-(1H-1,3-Benzodiazol-2-yl)acetamide

Uniqueness

The uniqueness of N-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDE lies in its specific structure, which combines the benzodiazole and benzotriazine moieties. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

(2S)-N-(1H-benzimidazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C17H14N6O2/c1-10(23-16(25)11-6-2-3-7-12(11)21-22-23)15(24)20-17-18-13-8-4-5-9-14(13)19-17/h2-10H,1H3,(H2,18,19,20,24)/t10-/m0/s1

InChI Key

ONOHJPSPDKYQEO-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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